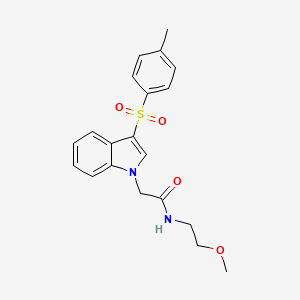

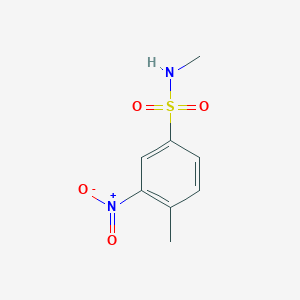

![molecular formula C24H23N7O3S B2554764 N-(2-(6-((2-((3-acetamidofenil)amino)-2-oxoethyl)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)benzamida CAS No. 872994-14-4](/img/structure/B2554764.png)

N-(2-(6-((2-((3-acetamidofenil)amino)-2-oxoethyl)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that build upon simpler molecules. In the context of the compound "N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide", we can draw parallels with the synthesis processes described in the provided papers. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives as mentioned in paper involves the reaction of an enaminone with amino derivatives to yield complex fused ring systems. Similarly, the synthesis of triazolopyridine and pyridotriazine derivatives in paper starts from a hydrazinyl-pyridine derivative that undergoes various treatments to afford the final products. These methods highlight the versatility of nitrogen-containing heterocycles as building blocks for more complex structures, which is likely relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activity. The compound contains a triazolopyridazine moiety, which is a fused heterocyclic system known for its potential biological activities. The papers describe the synthesis of related heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine and triazolopyridine derivatives . These structures are characterized by the presence of multiple nitrogen atoms in the ring, which can influence the electronic distribution and reactivity of the molecule. The molecular docking studies mentioned in paper also suggest that these nitrogen-rich heterocycles can interact with biological targets, which may be relevant for the compound .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is often determined by the presence of reactive functional groups and the electronic nature of the heterocycle. In the papers provided, we see examples of reactions involving enaminones and hydrazides with various reagents to yield a diverse array of products . These reactions include the formation of new rings, substitution reactions, and the introduction of various substituents. The compound "N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide" likely undergoes similar chemical reactions during its synthesis, with the thioether and amide functionalities playing key roles in its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of heteroatoms, such as nitrogen and sulfur, in the compound can affect its solubility, stability, and reactivity. The compounds synthesized in the papers show moderate effects against bacterial and fungal species , and exhibit antimicrobial and antioxidant activity . These biological activities suggest that the compound may also possess similar properties, which could be explored in further studies. The molecular docking results from paper provide insights into the potential interactions of these compounds with biological targets, which is valuable for understanding their mechanism of action.

Aplicaciones Científicas De Investigación

Relación Estructura-Actividad (SAR)

Comprender la relación entre la estructura del compuesto y sus efectos biológicos es crucial. Los investigadores han realizado estudios de SAR para optimizar sus propiedades farmacológicas. Al modificar grupos funcionales específicos, apuntan a mejorar su potencia y selectividad.

En resumen, la N-(2-(6-((2-((3-acetamidofenil)amino)-2-oxoethyl)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)benzamida tiene un inmenso potencial en diversos campos. Su naturaleza multifacética invita a una mayor exploración, y los esfuerzos conjuntos entre químicos, biólogos y clínicos allanarán el camino para el diseño y desarrollo innovador de fármacos . 🌟

Propiedades

IUPAC Name |

N-[2-[6-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O3S/c1-16(32)26-18-8-5-9-19(14-18)27-22(33)15-35-23-11-10-20-28-29-21(31(20)30-23)12-13-25-24(34)17-6-3-2-4-7-17/h2-11,14H,12-13,15H2,1H3,(H,25,34)(H,26,32)(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZFBFAYNGUYJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(3-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2554688.png)

![7-Benzoyl-7-azabicyclo[2.2.1]heptane](/img/structure/B2554690.png)

![4-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2554697.png)

![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2554701.png)